molecular formula C27H28N2O3 B3009811 1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol CAS No. 2445792-96-9

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol

Cat. No.: B3009811
CAS No.: 2445792-96-9
M. Wt: 428.532
InChI Key: YCCYAFFAUWLRJV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.532. The purity is usually 95%.
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Scientific Research Applications

Chemosensing Applications

Naphthalene-quinoline conjugates have been explored for their chemosensing capabilities. A study by Roy, Dey, and Roy (2016) discussed a naphthalene-quinoline-based chemosensor for Al3+ ions, demonstrating the compound's ability to act as a ratiometric chemosensor, with potential secondary sensing applications for F− ions, enabling the construction of molecular logic gates based on fluorescence intensity changes (Roy et al., 2016).

Dye Synthesis and Spectroscopic Properties

Naphthalene derivatives have been utilized in the synthesis of new azo disperse dyes, highlighting their versatile applicability in creating compounds with specific optical properties. Rufchahi and Gilani (2012) synthesized azo dyes from naphthalene derivatives, revealing insights into the solvent effects on their ultraviolet-visible absorption spectra, which could inform further research on the optical applications of naphthalene-quinoline compounds (Rufchahi & Gilani, 2012).

Antituberculosis Activity

Compounds related to naphthalene and quinoline have shown promising antituberculosis activity. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity, suggesting potential therapeutic applications of such chemical structures in combating tuberculosis (Omel’kov et al., 2019).

Antiviral and Antiprotozoal Activities

The structural motifs found in naphthalene-quinoline compounds also extend to antiviral and antiprotozoal activities. For instance, studies on naphthalene carboxamides have demonstrated their effectiveness as inhibitors of herpesvirus polymerases, offering a novel class of antiviral agents with broad-spectrum activities against various herpesviruses (Oien et al., 2002). Additionally, naphthalene derivatives from Diospyros assimilis showed antiprotozoal activity, further underscoring the potential biomedical applications of such compounds (Ganapaty et al., 2006).

Photophysical Properties

The photophysical properties of naphthalene and quinoline derivatives have been a subject of interest for their potential applications in materials science. Pannipara, Al‐Sehemi, Kalam, and Mohammed Musthafa (2017) synthesized dihydroquinazolinone derivatives and studied their photophysical properties, demonstrating how solvent polarity affects their optical characteristics, which could be relevant for designing optical materials and sensors (Pannipara et al., 2017).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems, often at the molecular level.

Safety and Hazards

The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and physical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYAFFAUWLRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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